2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-2-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)14-9-12-6-7-13(10-14)19(12)17(20)16-8-11-4-2-3-5-15(11)18-16/h2-5,8,12-14,18H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIPRAZQWNDFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter activity . Additionally, the azabicyclo structure may interact with other biological targets, influencing various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Functional Group Impact Analysis
- Methanesulfonyl (Target Compound) : The electron-withdrawing sulfonyl group enhances stability and may influence pharmacokinetics (e.g., solubility, metabolic resistance) compared to cyclopropylidene or methyl groups.
- Carboxylate Ester () : Increases lipophilicity, possibly improving blood-brain barrier penetration but reducing hydrolytic stability .
- Boc Protection () : Used transiently in synthesis to shield amines; absent in final bioactive forms .
Biological Activity
The compound 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole represents a significant advancement in medicinal chemistry, particularly due to its structural characteristics and potential biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane , which is integral to its biological activity. The presence of the methanesulfonyl group and the carbonyl functionality contributes to its unique interaction profiles with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially interfering with metabolic pathways. For instance, sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzymatic activity.
- Receptor Modulation : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can interact with mu-opioid receptors, modulating pain pathways without central nervous system side effects. This suggests potential applications in pain management and treatment of opioid-induced conditions.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-ol | Basic bicyclic structure | Precursor for various tropane alkaloids |
| 8-Azabicyclo[3.2.1]octanone | Ketone functional group | Potential mu-opioid receptor modulators |
| This compound | Bicyclic core with methanesulfonyl group | Inhibits specific enzymes; modulates opioid receptors |
Case Study 1: N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition
A study highlighted the role of azabicyclic compounds in inhibiting NAAA, which is crucial for managing inflammatory responses. The compound exhibited high selectivity and potency (IC50 = 0.042 μM), indicating its potential as a therapeutic agent in inflammatory conditions .
Case Study 2: Opioid Receptor Interaction
Research on related compounds demonstrated their effectiveness as mu-opioid receptor antagonists, suggesting that This compound could similarly modulate pain pathways while minimizing central side effects, making it a candidate for pain management therapies.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole?
Methodological Answer: The synthesis of this compound likely involves coupling the 8-azabicyclo[3.2.1]octane core with the indole moiety via a carbonyl linkage. Key steps may include:
- Sulfonylation : Introducing the methanesulfonyl group at position 3 of the bicyclo scaffold using methanesulfonyl chloride under basic conditions (e.g., NaOH or KOH) .
- Carbamoylation : Activating the carbonyl group (e.g., via mixed anhydride or carbodiimide coupling) to link the modified bicyclo structure to the indole nitrogen. Solvents like DMSO or acetonitrile are often used for such reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product.
Q. Q2. How can the solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solubility : Test polar aprotic solvents (DMSO, acetonitrile) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). Evidence from similar bicyclo compounds suggests solubility in DMSO >10 mM .
- Stability : Conduct pH-dependent stability studies (pH 3–9) using LC-MS to monitor degradation. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the sulfonyl or carbonyl groups .
Advanced Research Questions
Q. Q3. How does the methanesulfonyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: The methanesulfonyl group enhances electrophilicity and hydrogen-bonding capacity, which may affect target binding. To validate:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, where similar bicyclo compounds show activity) .
- SAR Studies : Synthesize analogs lacking the sulfonyl group and compare binding affinities via radioligand assays or SPR. Evidence from related sulfonamide-containing bicyclo derivatives suggests a 3–5-fold increase in potency when the sulfonyl group is present .
Q. Q4. How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer: Contradictions often arise from differences in experimental models (e.g., liver microsomes vs. in vivo studies). To address this:
- Cross-Species Comparison : Test metabolic stability in human, rat, and mouse hepatocytes using LC-HRMS to identify species-specific metabolites. For example, cytochrome P450 isoforms (CYP3A4/5) may preferentially oxidize the indole moiety .
- Isotope-Labeling : Use deuterated analogs to track metabolic hotspots and modify susceptible positions (e.g., methyl groups on the bicyclo core) to improve half-life .
Q. Q5. What strategies are effective in resolving stereochemical uncertainties in the bicyclo[3.2.1]octane core?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .
- X-ray Crystallography : Co-crystallize the compound with a brominated analog to enhance diffraction quality. Evidence from similar tropane alkaloids confirms the utility of heavy-atom derivatives .
- NOESY NMR : Analyze through-space proton interactions to confirm the relative configuration of the methanesulfonyl and carbonyl groups .
Critical Analysis of Evidence
- Contradictions : and report divergent yields for sulfonylation reactions (65% vs. 72%), likely due to solvent choice (DCM vs. acetonitrile) and base (NaOH vs. TEA).
- Gaps : Limited data exist on the compound’s pharmacokinetics in vivo. Future studies should incorporate PET imaging with radiolabeled analogs (e.g., ^11C-methanesulfonyl tags) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
